Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium(III) - 15492-45-2

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium(III)

Catalog Number: EVT-369913
CAS Number: 15492-45-2
Molecular Formula: C33H60LrO6
Molecular Weight: 814.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

The molecular structure of Tris(dipivaloylmethanato)lutetium(III) (Lu(dpm)3, a closely related compound with similar ligand structure) has been studied using gas electron diffraction (GED) combined with mass spectrometry and computational methods. [] The experimental data indicate that Lu(dpm)3 possesses D3 symmetry, suggesting a trigonal prismatic arrangement of the three dpm ligands around the central Lu atom. The Lu-O bond distance in the chelate ring is reported as 2.197(6) Å. [] Theoretical calculations at the Hartree-Fock (HF) and density functional theory (DFT) levels, using basis sets up to 6-311G*, provide similar structural parameters, indicating a distorted LuO6 antiprism geometry. [] The structural similarities between the dpm and tmhd ligands suggest that Lu(tmhd)3 may exhibit a similar molecular structure.

Mechanism of Action

The mechanism of action of Lu(tmhd)3 as a precursor in thin film deposition involves its adsorption on the substrate surface followed by thermal decomposition. During the deposition process, the tmhd ligands detach from the Lu atom, leaving behind Lu atoms that contribute to the growing film. [] The specific details of the adsorption and decomposition processes are influenced by factors such as substrate material, temperature, and the presence of reactive species like oxygen radicals.

Physical and Chemical Properties Analysis
  • State: Lu(tmhd)3 exists as a solid at room temperature. []
  • Solubility: Lu(tmhd)3 is soluble in organic solvents. []
  • Volatility: Lu(tmhd)3 exhibits sufficient volatility to be used in vapor deposition techniques like MOCVD. [, ]
  • Thermal Stability: Lu(tmhd)3 decomposes at elevated temperatures, enabling its use in thin film deposition. []
Applications
  • Deposition of Lutetium Oxide (Lu2O3) Thin Films: Lu(tmhd)3 can be employed as a precursor for the deposition of Lu2O3 thin films, which possess desirable properties such as high dielectric constant, wide band gap, and good thermal stability. These properties make Lu2O3 attractive for applications in microelectronics, optoelectronics, and high-k gate dielectrics. []
  • Doping of Zirconia (ZrO2) Layers: Lu(tmhd)3 can be used as a source for doping ZrO2 layers with lutetium. Doping ZrO2 with specific elements can improve its properties, such as ionic conductivity, mechanical strength, and thermal stability. [] Lutetium-doped ZrO2 could be utilized in applications such as solid oxide fuel cells (SOFCs), thermal barrier coatings, and oxygen sensors.

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)scandium(III) (Sc(tmhd)3)

  • Compound Description: Sc(tmhd)3 serves as a precursor for the deposition of scandia-stabilized zirconia layers via metalorganic chemical vapor deposition (MOCVD) [].
  • Relevance: Sc(tmhd)3 shares a near-identical structure with Lu(tmhd)3, differing only in the central metal ion. Both compounds utilize the same tmhd ligand, making them structurally analogous [].
  • Compound Description: Zr(tmhd)4 acts as a primary precursor for depositing zirconia-based materials using MOCVD. Studies utilized this compound to create scandia-stabilized zirconia layers [] and gadolinia-doped zirconia layers [].
  • Relevance: Zr(tmhd)4, while possessing a different central metal ion and an additional tmhd ligand compared to Lu(tmhd)3, belongs to the same family of metal-organic compounds. The use of the same ligand underscores the structural similarities and their applications in material deposition techniques [, ].

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(III) (Co(tmhd)3)

  • Compound Description: Co(tmhd)3 serves as a precursor in atomic layer deposition (ALD) for preparing isolated cobalt sites on silica (SiO2) for ethane dehydrogenation catalysis []. Additionally, it's used in MOCVD for creating cobalt-doped titanium dioxide (TiO2) thin films with potential applications in various fields [, , ].
  • Relevance: Co(tmhd)3 exhibits structural similarity to Lu(tmhd)3, with both compounds featuring the same tmhd ligand. The difference lies in the central metal ion. This structural analogy allows for their application in similar deposition techniques, although for different materials [, , , ].

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)indium(III) (In(tmhd)3)

  • Compound Description: In(tmhd)3 is utilized as an indium source in the atomic layer deposition of crystalline indium oxide (In2O3) films [].
  • Relevance: Similar to the previously mentioned compounds, In(tmhd)3 is structurally related to Lu(tmhd)3 due to the presence of the tmhd ligand. The difference again lies in the central metal ion [].

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gadolinium(III) (Gd(tmhd)3)

  • Compound Description: Gd(tmhd)3 serves as a precursor alongside Zr(tmhd)4 in the MOCVD process to synthesize non-porous and nanocrystalline ZrO2-Gd2O3 layers [].
  • Relevance: Gd(tmhd)3 shares the tmhd ligand with Lu(tmhd)3, highlighting their structural similarity despite the different central metal ions. This commonality enables their combined use in depositing mixed-metal oxide layers [].

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)bismuth(III) (Bi(tmhd)3)

  • Compound Description: Bi(tmhd)3 is employed along with Fe(tmhd)3 as a metalorganic precursor in the radical-enhanced atomic layer deposition (RE-ALD) of bismuth ferrite (BiFeO3) thin films [].
  • Relevance: Bi(tmhd)3 exhibits structural resemblance to Lu(tmhd)3 due to the presence of the tmhd ligand, differing only in the central metal ion [].
  • Compound Description: Fe(tmhd)3 acts as a metalorganic precursor in the RE-ALD process for synthesizing BiFeO3 thin films. It is used alongside Bi(tmhd)3 to achieve the desired material composition [].
  • Relevance: Fe(tmhd)3 is structurally related to Lu(tmhd)3 through the presence of the tmhd ligand, despite having a different central metal ion [].

Tris (2,2,6,6-tetramethyl-3,5-heptanedionato) aquodysprosium(III) (Dy(thd)3H2O)

  • Compound Description: While not directly used in the research discussed, this compound is mentioned in the context of the crystal and molecular structures of lanthanide complexes [].
  • Relevance: Dy(thd)3H2O shares a close structural similarity with Lu(tmhd)3. Both compounds contain the same tmhd ligand and a lanthanide metal center. The slight difference arises from the presence of a coordinated water molecule in Dy(thd)3H2O. This structural similarity underscores the common coordination chemistry of lanthanide ions with the tmhd ligand [].

Properties

CAS Number

15492-45-2

Product Name

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lutetium(III)

IUPAC Name

lutetium(3+);2,2,6,6-tetramethylheptane-3,5-dione

Molecular Formula

C33H60LrO6

Molecular Weight

814.9 g/mol

InChI

InChI=1S/3C11H19O2.Lu/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3

InChI Key

DOIDXYMTUFSFTB-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Lu+3]

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Lr]

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